molecular formula C21H17N3S B14526473 3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole CAS No. 62652-41-9

3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole

Cat. No.: B14526473
CAS No.: 62652-41-9
M. Wt: 343.4 g/mol
InChI Key: ALJMCPCEXHQAOH-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole typically involves the reaction of benzyl sulfide with 1,5-diphenyl-1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where benzyl sulfide acts as the nucleophile, attacking the triazole ring to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole
  • 2-(Benzylsulfanyl)-benzylideneimidazolones
  • Thiazole-based Schiff base derivatives

Uniqueness

3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole is unique due to its specific structural features, such as the presence of both benzylsulfanyl and diphenyl groups.

Properties

CAS No.

62652-41-9

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-benzylsulfanyl-1,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C21H17N3S/c1-4-10-17(11-5-1)16-25-21-22-20(18-12-6-2-7-13-18)24(23-21)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

ALJMCPCEXHQAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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